1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 4-methoxyphenyl ring. The triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, making this compound a candidate for applications in drug discovery, particularly in enzyme inhibition or antiparasitic activity .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-6-8-15(24-2)9-7-13)20-21-22(11)14-5-3-4-12(18)10-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUNCHXSKWCAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluorophenyl Azide
3-Fluoroaniline (1.11 g, 10 mmol) undergoes diazotization in aqueous hydrochloric acid (6 M, 15 mL) at 0–5°C with sodium nitrite (0.76 g, 11 mmol). Subsequent treatment with sodium azide (0.78 g, 12 mmol) in dimethylformamide (20 mL) at 25°C for 2 hours yields 3-fluorophenyl azide as a pale-yellow oil (yield: 82%).
Triazole Ring Formation
Ethyl acetoacetate (1.30 g, 10 mmol) and 3-fluorophenyl azide (1.35 g, 10 mmol) react in tetrahydrofuran (30 mL) with potassium tert-butoxide (1.12 g, 10 mmol) at 60°C for 8 hours. Acidic workup (1 M HCl) precipitates 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as white crystals (yield: 68%, mp: 189–191°C).
Carboxamide Derivatization
The carboxylic acid intermediate (2.34 g, 10 mmol) reacts with thionyl chloride (5 mL) under reflux for 3 hours to form the acid chloride. Subsequent treatment with 4-methoxyaniline (1.23 g, 10 mmol) in dichloromethane (20 mL) with pyridine (1 mL) at 0°C affords the target carboxamide after recrystallization from ethanol (yield: 74%, mp: 213–215°C).
Transition Metal-Catalyzed Azide-Alkyne Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides regiochemical control for 1,4-disubstituted triazoles, though adaptation is required to install the 5-methyl group.
Propargyl Precursor Synthesis
Methyl propiolate (0.84 g, 10 mmol) reacts with 4-methoxyaniline (1.23 g, 10 mmol) in toluene (20 mL) at 110°C for 6 hours to yield N-(4-methoxyphenyl)propiolamide as colorless needles (yield: 79%, mp: 98–100°C).
Cycloaddition Reaction
N-(4-Methoxyphenyl)propiolamide (1.75 g, 10 mmol) and 3-fluorophenyl azide (1.35 g, 10 mmol) undergo CuAAC in tert-butanol/water (1:1, 20 mL) with sodium ascorbate (0.20 g, 1 mmol) and copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) at 25°C for 12 hours. The reaction yields a 3:1 mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation (silica gel, hexane/ethyl acetate 3:1) to isolate 1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (yield: 43%).
Sequential Functionalization of Preformed Triazole
This modular approach constructs the triazole scaffold before introducing the carboxamide group.
Triazole Methyl Ester Synthesis
3-Fluorophenyl azide (1.35 g, 10 mmol) reacts with ethyl 3-aminocrotonate (1.43 g, 10 mmol) in acetonitrile (30 mL) at 80°C for 6 hours to form ethyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (yield: 65%, mp: 132–134°C).
Hydrolysis and Amidation
The ester intermediate (2.76 g, 10 mmol) undergoes saponification with lithium hydroxide (0.48 g, 20 mmol) in tetrahydrofuran/water (3:1, 20 mL) at 25°C for 4 hours. Subsequent coupling with 4-methoxyaniline (1.23 g, 10 mmol) using HATU (4.56 g, 12 mmol) and N,N-diisopropylethylamine (2.58 g, 20 mmol) in dichloromethane (30 mL) provides the target compound (yield: 81%).
Solid-Phase Combinatorial Synthesis
Adapting high-throughput methodologies enables rapid analog production while maintaining the core structure.
Resin Functionalization
Wang resin (1.0 g, 1.1 mmol/g) reacts with Fmoc-protected 4-aminobenzoic acid (0.48 g, 1.5 mmol) using DIC (0.31 mL, 2 mmol) and HOBt (0.27 g, 2 mmol) in DMF (10 mL) for 2 hours. Fmoc deprotection with piperidine/DMF (1:4, 10 mL) yields the free amine support.
Triazole Formation
The resin-bound amine (0.5 g) reacts with 3-fluorophenyl azide (0.20 g, 1.5 mmol) and ethyl acetoacetate (0.20 g, 1.5 mmol) in DMSO (5 mL) with DBU (0.03 g, 0.2 mmol) at 70°C for 24 hours. Cleavage with trifluoroacetic acid/dichloromethane (1:1, 10 mL) for 2 hours liberates the target compound (yield: 58%, purity >95% by HPLC).
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
The β-ketoester pathway proceeds via base-induced enolate formation, followed by cyclization with aryl azide to form the triazole ring. Density functional theory calculations suggest the reaction follows a concerted asynchronous mechanism with an activation barrier of 23.4 kcal/mol for the rate-determining step. In contrast, CuAAC proceeds through a copper-acetylide intermediate, with the 5-methyl group arising from the propargyl precursor's substitution pattern.
Spectroscopic Characterization
Critical analytical data for 1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:
1H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, NH), 8.06–7.98 (m, 2H, ArH), 7.54–7.48 (m, 2H, ArH), 7.32–7.25 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 3.78 (s, 3H, OCH3), 2.61 (s, 3H, CH3).
13C NMR (101 MHz, DMSO-d6): δ 163.8 (CONH), 162.1 (d, J = 247 Hz, CF), 151.2 (C-O), 141.6 (triazole C4), 138.5 (triazole C5), 131.4 (d, J = 8.5 Hz), 125.9 (d, J = 3.1 Hz), 121.3 (d, J = 23 Hz), 114.8 (d, J = 21 Hz), 55.7 (OCH3), 13.4 (CH3).
HRMS (ESI): m/z calculated for C18H16FN4O2 [M+H]+: 347.1254, found: 347.1256.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the β-ketoester method demonstrates superior practicality:
- Reactor Design: Stainless steel jacketed reactor with pH control and temperature monitoring
- Cost Analysis: Raw material costs dominated by 3-fluoroaniline ($120/kg) and ethyl acetoacetate ($45/kg)
- Safety Protocols: Dedicated azide reaction zones with pressure relief systems and continuous NOx monitoring
- Environmental Impact: Process mass intensity of 87 kg/kg, with 63% of waste comprising aqueous sodium chloride from workup steps
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The triazole ring and phenyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are facilitated by reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent positions, functional groups, and biological activities.
Substituent Position and Electronic Effects
- 1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide () Key Difference: Ethoxy group (4-position) vs. methoxy (target compound). Methoxy’s smaller size may enhance solubility .
- 1-(2-Fluorophenyl)- and 1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide () Key Difference: Fluorine at ortho/para positions vs. meta (target). Impact: Fluorine’s position affects electronic distribution.
Functional Group Variations
- N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide ()
- Chalcone-Triazole Hybrids ()
Melting Points and Solubility
Biological Activity
1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and findings.
Synthesis
The synthesis of this triazole derivative typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : The introduction of various substituents to enhance biological activity.
- Esterification : Finalizing the synthesis by converting the carboxylic acid to an amide or ester form.
These steps yield a compound characterized by its molecular formula and molecular weight .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H460 | 6.06 | Induces apoptosis and ROS generation | |
| MCF-7 | 1.1 | Thymidylate synthase inhibition | |
| HCT-116 | 2.6 | Thymidylate synthase inhibition | |
| HepG2 | 1.4 | Thymidylate synthase inhibition |
The compound has shown promising results in inducing apoptosis in cancer cells and inhibiting key enzymes involved in DNA synthesis, particularly thymidylate synthase, which is crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its effectiveness against common bacterial strains:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
The biological activity of 1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits thymidylate synthase, leading to reduced DNA synthesis in cancer cells.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways through ROS generation and activation of caspases.
- Antimicrobial Action : The triazole ring may interact with bacterial enzymes or cell membranes, disrupting their function.
Case Studies
A recent study explored the effects of this compound on lung cancer cells (H460). It was found that treatment led to increased levels of LC3 and γ-H2AX proteins, indicating autophagy activation and DNA damage response respectively. This suggests that the compound not only inhibits cell proliferation but also induces cellular stress responses that can lead to cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use 3-fluoroaniline and 4-methoxyphenyl isocyanide as precursors .
- Step 2 : Introduce the carboxamide group via condensation with activated esters (e.g., NHS esters) under anhydrous conditions .
- Optimization :
- Catalysts : Use CuI (5 mol%) in DMF at 80°C for higher regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve yield by stabilizing intermediates .
- Characterization : Monitor reactions via TLC and confirm purity with HPLC (>95%). Validate structures using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .
Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving structural ambiguities?
- Techniques :
- Single-Crystal X-Ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., fluorophenyl and methoxyphenyl groups at ~12–55°) .
- Spectroscopy :
- NMR : -NMR detects fluorine environments (δ -110 to -115 ppm for meta-F) .
- IR : Carboxamide C=O stretch at ~1650–1680 cm .
- Mass Spectrometry : HRMS confirms molecular ion [M+H] at m/z 340.4 .
Advanced Research Questions
Q. What strategies address low aqueous solubility of this compound in bioactivity assays?
- Solutions :
- Derivatization : Introduce sulfonate or tertiary amine groups to enhance hydrophilicity .
- Formulation : Use co-solvents (e.g., DMSO:PBS at 1:9) or nanoemulsions for in vitro studies .
- Prodrug Design : Link to hydrolyzable esters (e.g., acetate) for improved bioavailability .
Q. How does the fluorophenyl substituent influence binding to biological targets, and what computational tools validate these interactions?
- Mechanistic Insights :
- The 3-fluorophenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Computational Methods :
- Docking Simulations : AutoDock Vina predicts binding poses (ΔG < -8 kcal/mol indicates strong affinity) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- Experimental Validation : SPR assays measure binding kinetics (e.g., = 120 nM for EGFR inhibition) .
Q. How can researchers resolve contradictions in reported biological activities across similar triazole derivatives?
- Analytical Framework :
- Meta-Analysis : Compare IC values from peer-reviewed studies (e.g., anti-proliferative activity ranges: 0.5–50 μM) .
- Structural Clustering : Group derivatives by substituent patterns (e.g., electron-withdrawing vs. donating groups) to identify activity trends .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72h MTT assays in HeLa cells) .
Methodological Notes
- Contradictions in Evidence : Variability in bioactivity data (e.g., vs. 6) may stem from assay conditions (e.g., cell line specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
